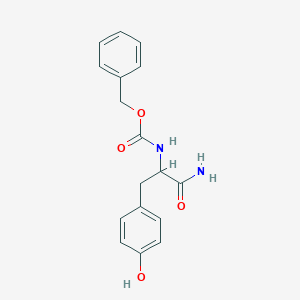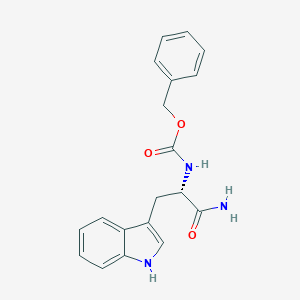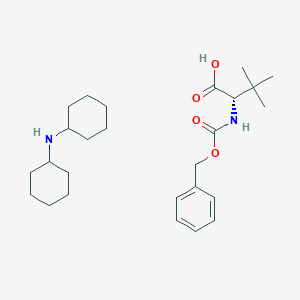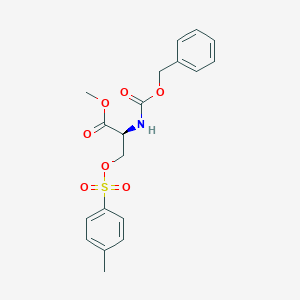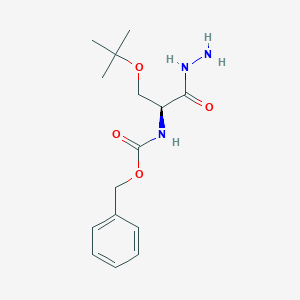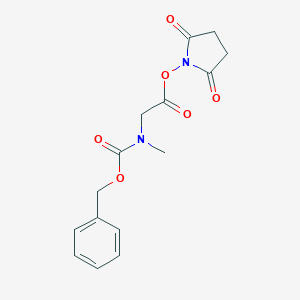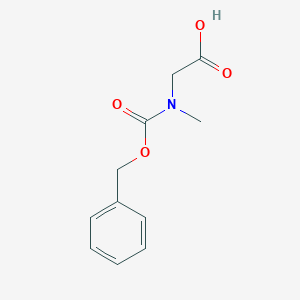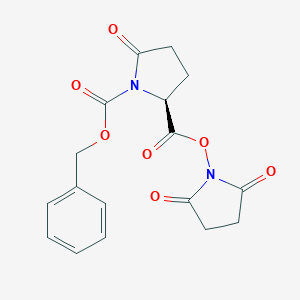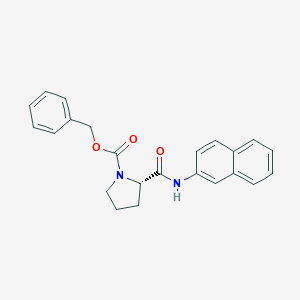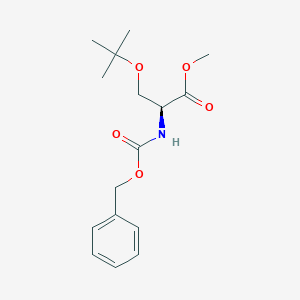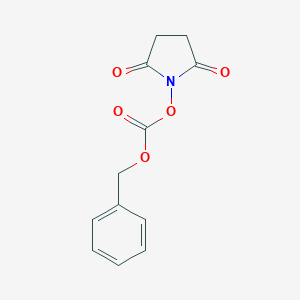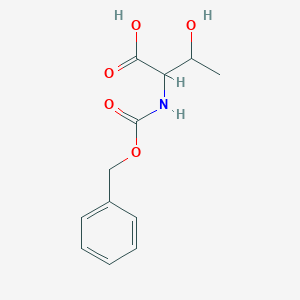
Z-Thr-OH
Overview
Description
Z-Thr-OH, also known as N-Carbobenzyloxy-L-threonine, is a derivative of the amino acid threonine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound has the molecular formula CH₃CH(OH)CH(NHCOOCH₂C₆H₅)COOH and a molecular weight of 253.25 g/mol .
Mechanism of Action
Target of Action
Z-Thr-OH, also known as N-Carbobenzyloxy-L-threonine, is a compound that primarily targets the thyroid hormone receptors (THRs) in the body . THRs are crucial for the regulation of various physiological functions, including energy homeostasis . They are differentially expressed in different target tissues and are developmentally regulated .
Mode of Action
This compound interacts with its targets, the THRs, by binding to them . This binding changes the conformation of the ligand-binding domain of the THRs, favoring the recruitment of transcription coactivators on chromatin at the expense of corepressors . This interaction between this compound and THRs leads to changes in the transcriptional activity of the receptors .
Biochemical Pathways
The interaction of this compound with THRs affects several biochemical pathways. One of the key pathways influenced is the thyroid hormone signaling pathway . This pathway is crucial for various physiological processes, including growth, differentiation, development, and metabolic homeostasis . The activation of this pathway by this compound leads to downstream effects such as the regulation of gene expression .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a significant role in its bioavailability . These properties determine how the compound is taken up by the body, how it is distributed to its target sites, how it is metabolized, and how it is eliminated from the body . The ADME properties of this compound can influence its efficacy and safety .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its interaction with THRs and the subsequent changes in gene expression . This can lead to various physiological effects, including changes in growth, differentiation, development, and metabolic homeostasis . The specific effects can depend on the tissue and the specific THR isoforms expressed in that tissue .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression, thereby influencing the action of this compound . Furthermore, contaminants and changing environmental conditions such as climate change could potentially affect the action of this compound .
Biochemical Analysis
Biochemical Properties
Z-Thr-OH plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation or breaking of bonds, leading to changes in the structure and function of the interacting molecules .
Metabolic Pathways
This compound is likely involved in metabolic pathways related to threonine metabolism . Threonine can be metabolized to a variety of important products that play a crucial role in host metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: Z-Thr-OH is synthesized through the protection of the amino group of L-threonine using benzyl chloroformate. The reaction typically involves the following steps:
Activation of L-threonine: L-threonine is first activated by converting it into its ester form.
Protection of the amino group: The activated L-threonine is then reacted with benzyl chloroformate in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk activation of L-threonine: Large quantities of L-threonine are esterified.
Protection reaction: The esterified L-threonine is reacted with benzyl chloroformate under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Z-Thr-OH undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl protecting group can be substituted with other protecting groups or removed entirely
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acidic or basic conditions can be used to remove or replace the benzyl group
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of different protected threonine derivatives
Scientific Research Applications
Z-Thr-OH has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis as a protecting group for the amino group.
Biology: Studied for its role in protein synthesis and modification.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of synthetic peptides and other biochemical compounds
Comparison with Similar Compounds
- N-Carbobenzyloxy-L-serine (Z-Ser-OH)
- N-Carbobenzyloxy-L-tyrosine (Z-Tyr-OH)
- N-Carbobenzyloxy-L-lysine (Z-Lys-OH)
Comparison: Z-Thr-OH is unique due to the presence of the hydroxyl group on the threonine side chain, which can participate in additional hydrogen bonding and reactions compared to other similar compounds. This makes this compound particularly useful in the synthesis of peptides that require specific structural features .
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJUIRDNBFZGQN-SCZZXKLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50173394 | |
| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19728-63-3 | |
| Record name | Z-Thr-OH | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19728-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019728633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-((Benzyloxy)carbonyl)-L-threonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50173394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(benzyloxy)carbonyl]-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.311 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
